molecular formula C23H19FN4O4 B2455226 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1251545-03-5

2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide

Cat. No. B2455226
CAS RN: 1251545-03-5
M. Wt: 434.427
InChI Key: WTTVBSWVTJQQAX-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural features, including a fluorophenyl group, an oxadiazole ring, a pyridinone ring, and a methoxybenzyl group. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecule’s structure is likely to have a significant impact on its properties and biological activity. For example, the fluorophenyl group could enhance the molecule’s lipophilicity, helping it pass through biological membranes. The oxadiazole ring is a heterocycle often found in pharmaceuticals, which could contribute to the molecule’s potential biological activity .


Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. For instance, the fluorine in the fluorophenyl group could potentially be displaced in a nucleophilic aromatic substitution reaction. The oxadiazole ring might participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of both polar and nonpolar groups could give the compound a balance of hydrophilic and lipophilic properties .

Future Directions

The compound could be of interest in medicinal chemistry or materials science due to its complex structure and the presence of several functional groups common in these fields .

properties

IUPAC Name

2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O4/c1-31-18-10-4-15(5-11-18)13-25-20(29)14-28-12-2-3-19(23(28)30)22-26-21(27-32-22)16-6-8-17(24)9-7-16/h2-12H,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTVBSWVTJQQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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